Spectroscopic Data of 2-(Pyridin-2-ylmethoxy)aniline: An In-depth Technical Guide
Spectroscopic Data of 2-(Pyridin-2-ylmethoxy)aniline: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-(Pyridin-2-ylmethoxy)aniline, a molecule of interest for researchers, scientists, and professionals in drug development. The structural elucidation of such novel compounds is paramount for understanding their chemical properties, predicting their biological activity, and ensuring their purity and identity. This document will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Due to the limited availability of published experimental spectra for 2-(Pyridin-2-ylmethoxy)aniline, this guide will utilize predicted spectroscopic data as a primary resource for analysis. To ground these predictions in an experimental context, we will draw comparisons with the published ¹H NMR data of the structurally similar compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline. This approach allows for a robust and instructive exploration of the spectroscopic features of the target molecule.
Molecular Structure and Its Spectroscopic Implications
The structure of 2-(Pyridin-2-ylmethoxy)aniline, with its distinct aromatic and heteroaromatic rings, ether linkage, and primary amine group, gives rise to a unique spectroscopic fingerprint. Each proton and carbon atom resides in a specific electronic environment, leading to characteristic signals in NMR spectroscopy. The molecule's overall mass and fragmentation patterns are revealed through mass spectrometry, while the vibrational modes of its functional groups are probed by infrared spectroscopy.
// Define nodes with labels C1 [label = "C"]; C2 [label = "C"]; C3 [label = "C"]; C4 [label = "C"]; C5 [label = "C"]; C6 [label = "C"]; N1 [label = "N"]; H_N1 [label = "H₂"]; O1 [label = "O"]; C7 [label = "C"]; H2_C7 [label = "H₂"]; C8 [label = "C"]; C9 [label = "C"]; C10 [label = "C"]; C11 [label = "C"]; C12 [label = "C"]; N2 [label = "N"];
// Define positions C1 [pos = "0,1!"]; C2 [pos = "-0.87,0.5!"]; C3 [pos = "-0.87,-0.5!"]; C4 [pos = "0,-1!"]; C5 [pos = "0.87,-0.5!"]; C6 [pos = "0.87,0.5!"]; N1 [pos = "-1.73,1!"]; H_N1 [pos = "-2.3,1!"]; O1 [pos = "1.73,1!"]; C7 [pos = "2.6,0.5!"]; H2_C7 [pos = "2.9,0.9!"]; C8 [pos = "3.47,0!"]; C9 [pos = "4.34,0.5!"]; C10 [pos = "5.21,0!"]; C11 [pos = "5.21,-1!"]; C12 [pos = "4.34,-1.5!"]; N2 [pos = "3.47,-1!"];
// Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- N1; N1 -- H_N1; C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- N2; N2 -- C8; C7 -- H2_C7; }
Figure 1: Chemical structure of 2-(Pyridin-2-ylmethoxy)aniline.Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle and Its Application
Proton NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[1][2] By applying a magnetic field, the nuclear spins of the protons align. A radiofrequency pulse then excites these spins to a higher energy state. As they relax, they emit a signal whose frequency (chemical shift) is dependent on the local electronic environment. The number of neighboring protons influences the splitting pattern of the signal (multiplicity), and the area under the signal (integration) is proportional to the number of protons it represents.[3]
Experimental Protocol: ¹H NMR
A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves careful sample preparation and instrument calibration.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(Pyridin-2-ylmethoxy)aniline.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with key analyte signals.[4][5]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm for optimal shimming.[6]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor = "#F1F3F4"; "Weigh_Sample" [label = "Weigh Sample\n(5-10 mg)"]; "Dissolve" [label = "Dissolve in\nDeuterated Solvent"]; "Transfer" [label = "Transfer to\nNMR Tube"]; "Weigh_Sample" -> "Dissolve" -> "Transfer"; }
subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor = "#F1F3F4"; "Insert_Sample" [label = "Insert into\nSpectrometer"]; "Lock_Shim" [label = "Lock and Shim"]; "Acquire" [label = "Acquire Spectrum"]; "Insert_Sample" -> "Lock_Shim" -> "Acquire"; }
subgraph "cluster_proc" { label = "Data Processing"; bgcolor = "#F1F3F4"; "Process" [label = "Fourier Transform,\nPhase & Baseline Correction"]; "Calibrate" [label = "Calibrate Spectrum"]; "Analyze" [label = "Analyze Spectrum"]; "Process" -> "Calibrate" -> "Analyze"; }
"Transfer" -> "Insert_Sample" [lhead = "cluster_acq", ltail = "cluster_prep"]; "Acquire" -> "Process" [lhead = "cluster_proc", ltail = "cluster_acq"]; }
Figure 2: Experimental workflow for ¹H NMR spectroscopy.Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for 2-(Pyridin-2-ylmethoxy)aniline. These predictions are based on computational algorithms that model the electronic environment of each proton.[7][8]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-6' | 8.5 - 8.6 | Doublet | 1H |
| H-4' | 7.6 - 7.8 | Triplet of Doublets | 1H |
| H-3' | 7.5 - 7.6 | Doublet | 1H |
| H-5' | 7.1 - 7.3 | Triplet | 1H |
| H-3 | 6.9 - 7.1 | Doublet of Doublets | 1H |
| H-5 | 6.7 - 6.9 | Triplet of Doublets | 1H |
| H-4 | 6.6 - 6.8 | Triplet of Doublets | 1H |
| H-6 | 6.5 - 6.7 | Doublet of Doublets | 1H |
| O-CH₂ -Py | 5.2 - 5.4 | Singlet | 2H |
| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |
Note: Predicted chemical shifts can vary depending on the software and the level of theory used. The multiplicity is predicted based on expected coupling patterns.
Experimental ¹H NMR Data for 3-chloro-4-(pyridin-2-ylmethoxy)aniline
For comparative purposes, the experimental ¹H NMR data for the related compound 3-chloro-4-(pyridin-2-ylmethoxy)aniline is presented below.[9]
| Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| H-6' | 8.57 | d, J=4.8 Hz | 1H |
| H-4' | 7.75-7.70 | m | 1H |
| H-3' | 7.65-7.63 | m | 1H |
| H-5' | 7.23-7.20 | m | 1H |
| H-5 | 6.81 | d, J=9.2 Hz | 1H |
| H-2 | 6.77 | d, J=2.8 Hz | 1H |
| O-CH₂ -Py | 5.18 | s | 2H |
| NH₂ | 3.48 | br | 2H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-(Pyridin-2-ylmethoxy)aniline reveals several key features:
-
Pyridine Ring Protons (H-3', H-4', H-5', H-6'): These protons are expected in the downfield region (7.1-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the 6'-position is the most deshielded due to its proximity to the nitrogen. The splitting patterns (doublet, triplet of doublets, triplet) arise from coupling with adjacent protons on the pyridine ring. The experimental data for the chloro-analogue shows a similar pattern in this region, lending confidence to these predictions.[9]
-
Aniline Ring Protons (H-3, H-4, H-5, H-6): These protons are expected in the more upfield aromatic region (6.5-7.1 ppm) compared to the pyridine protons. The ortho and para protons to the electron-donating amino and methoxy groups will be more shielded (shifted to lower ppm values). The complex splitting patterns (doublet of doublets, triplet of doublets) are due to coupling with their neighbors on the aniline ring.
-
Methylene Protons (O-CH₂-Py): The two protons of the methylene bridge are expected to appear as a singlet around 5.2-5.4 ppm. Their chemical shift is influenced by the adjacent oxygen and the pyridine ring. The singlet nature arises from the absence of adjacent protons to couple with. This is consistent with the experimental data for the chloro-analogue, which shows a singlet at 5.18 ppm.[9]
-
Amine Protons (NH₂): The two protons of the primary amine group are expected to appear as a broad singlet in the range of 4.0-5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle and Its Application
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio and simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct peak. The chemical shift of each carbon is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the main difference being the longer acquisition times required due to the low natural abundance of ¹³C.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred to reduce the acquisition time.
-
Data Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is typically used to collapse the C-H coupling and improve signal intensity. A larger number of scans is required compared to ¹H NMR.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 2-(Pyridin-2-ylmethoxy)aniline are presented in the table below.[10][11]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2' (Pyridyl) | 157 - 159 |
| C-2 (Aniline) | 145 - 147 |
| C-1 (Aniline) | 140 - 142 |
| C-6' (Pyridyl) | 148 - 150 |
| C-4' (Pyridyl) | 136 - 138 |
| C-4 (Aniline) | 120 - 122 |
| C-5' (Pyridyl) | 121 - 123 |
| C-3' (Pyridyl) | 120 - 122 |
| C-6 (Aniline) | 118 - 120 |
| C-5 (Aniline) | 115 - 117 |
| C-3 (Aniline) | 111 - 113 |
| O-C H₂-Py | 68 - 72 |
Note: These are predicted values and should be confirmed with experimental data.
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the downfield region of the spectrum (110-160 ppm). The carbons attached to the electronegative nitrogen and oxygen atoms (C-2', C-2, C-1, C-6') are the most deshielded and appear at the lowest field. The remaining carbons of the pyridine and aniline rings appear at distinct chemical shifts based on their substitution and position.
-
Methylene Carbon (O-CH₂-Py): The carbon of the methylene bridge is expected to appear in the upfield region (68-72 ppm), characteristic of an sp³-hybridized carbon attached to an oxygen atom.
Part 3: Mass Spectrometry (MS)
The Principle and Its Application
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13] In its most common form for small organic molecules, electron ionization (EI) is used to bombard the molecule with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and structural information from the fragmentation pattern.[14]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
Ionization: The sample is vaporized and then ionized, commonly using electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
Predicted Molecular Ion Peak (M⁺•): m/z = 200
Interpretation of the Mass Spectrum
The mass spectrum of 2-(Pyridin-2-ylmethoxy)aniline is expected to show a molecular ion peak at m/z = 200, corresponding to the molecular weight of the compound. The fragmentation pattern will be key to confirming the structure.
"M_plus" [label = "Molecular Ion (M⁺•)\nm/z = 200"]; "Fragment_1" [label = "Pyridylmethyl Cation\nm/z = 92"]; "Fragment_2" [label = "Aniloxy Radical\nm/z = 108"]; "Fragment_3" [label = "Anilinium Ion\nm/z = 93"];
"M_plus" -> "Fragment_1" [label = "α-cleavage"]; "M_plus" -> "Fragment_2" [label = "α-cleavage"]; "Fragment_2" -> "Fragment_3" [label = "Rearrangement & H loss"]; }
Figure 3: Predicted key fragmentation pathway for 2-(Pyridin-2-ylmethoxy)aniline.A prominent fragmentation pathway would involve the cleavage of the benzylic ether bond, which is a relatively weak point in the molecule. This would lead to two major fragments:
-
Pyridylmethyl cation (m/z = 92): This stable, resonance-stabilized cation would likely be a major peak in the spectrum.
-
Aniloxy radical (m/z = 108): This radical could undergo further fragmentation or rearrangement. For instance, it could rearrange and lose a hydrogen atom to form the anilinium ion at m/z = 93.
The presence of these key fragments would provide strong evidence for the proposed structure.
Part 4: Infrared (IR) Spectroscopy
The Principle and Its Application
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[15][16] Different functional groups have characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific wavenumbers. An IR spectrum, a plot of absorbance or transmittance versus wavenumber, can therefore be used to identify the functional groups present in a molecule.[17][18]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solids (KBr pellet): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
For solids (Nujol mull): The sample is ground with a drop of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
For liquids or solutions: A thin film of the sample is placed between two salt plates.
-
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or the solvent) is typically run first and subtracted from the sample spectrum.
Predicted IR Data
The following table lists the predicted characteristic IR absorption bands for 2-(Pyridin-2-ylmethoxy)aniline.[19][20]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium to strong |
| C-O Stretch (ether) | 1200 - 1250 (asymmetric) | Strong |
| C-O Stretch (ether) | 1000 - 1050 (symmetric) | Medium |
| C-N Stretch (amine) | 1250 - 1350 | Medium |
Interpretation of the IR Spectrum
The predicted IR spectrum of 2-(Pyridin-2-ylmethoxy)aniline would display several characteristic absorption bands confirming the presence of its key functional groups:
-
N-H Stretch: The presence of the primary amine group would be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region would be indicative of the carbon-carbon and carbon-nitrogen double bonds within the aniline and pyridine rings.
-
C-O Ether Stretch: A strong, characteristic absorption band for the asymmetric C-O-C stretch of the ether linkage is expected around 1200-1250 cm⁻¹. A weaker symmetric stretch would appear around 1000-1050 cm⁻¹.
-
C-N Amine Stretch: The stretching vibration of the C-N bond of the aromatic amine would be observed in the 1250-1350 cm⁻¹ region.
Conclusion
This in-depth technical guide has outlined the expected spectroscopic data for 2-(Pyridin-2-ylmethoxy)aniline using predictive methods, supported by comparative experimental data from a closely related analogue. The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating approach to confirming the structure and purity of this compound. For any definitive research or development application, it is imperative to acquire and analyze the experimental spectra of the synthesized compound and compare them with the predictions and interpretations laid out in this guide.
References
-
Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. [Link]
-
NMR sample preparation guidelines. [Link]
-
Structural elucidation by NMR(1HNMR). Slideshare. [Link]
-
NMR Sample Preparation Guide. Scribd. [Link]
-
Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
How to Find Functional Groups in the IR Spectrum. Dummies. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Principles in NMR Spectroscopy. ResearchGate. [Link]
-
Infrared Spectroscopy. Chemistry LibreTexts. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Mass spectrometry (MS). Fiveable. [Link]
-
IR Spectroscopy: Functional Group Analysis. Scribd. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
IR Spectroscopy - Basic Introduction. YouTube. [Link]
-
29.7 Mass Spectrometry (MS). eCampusOntario Pressbooks. [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
-
Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft. [Link]
-
2.2: Mass Spectrometry. Chemistry LibreTexts. [Link]
-
20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
Mass Spectrometry. Michigan State University. [Link]
-
IR Spectroscopy Tutorial. University of Colorado Boulder. [Link]
-
4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]
-
Infrared Spectroscopy. Michigan State University. [Link]
-
Infrared Spectroscopy. ACS Reagent Chemicals. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Institutes of Health. [Link]
-
Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]
-
2-(3-Pyridinylmethoxy)aniline, N-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
CASPRE - 13 C NMR Predictor. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
-
3-chloro-4-(pyridin-2-ylmethoxy)aniline. Jiangsu Hongrui New Material Co., Ltd. [Link]
-
Infrared spectra prediction. Cheminfo.org. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
HMBC, HSQC NMR prediction. NMRDB.org. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
How to predict IR Spectra? ResearchGate. [Link]
-
IR spectra prediction. Cheminfo.org. [Link]
-
Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. [Link]
Sources
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. microbenotes.com [microbenotes.com]
- 3. jchps.com [jchps.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizer loader [nmrdb.org]
- 9. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 10. CASPRE [caspre.ca]
- 11. Visualizer loader [nmrdb.org]
- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 18. scribd.com [scribd.com]
- 19. Infrared spectra prediction [cheminfo.org]
- 20. researchgate.net [researchgate.net]
